molecular formula C23H30ClN3O2 B2722928 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride CAS No. 1215825-14-1

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2722928
CAS No.: 1215825-14-1
M. Wt: 415.96
InChI Key: HIQDXEZLRLHMOB-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride (CAS: 1216674-65-5) is a synthetic benzodiazole derivative with a molecular formula of C₂₂H₂₈ClN₃O₂ and a molecular weight of 401.93 g/mol . Its structure comprises:

  • A 1H-1,3-benzodiazole core, a bicyclic aromatic system with two nitrogen atoms.
  • A 3-(3,4-dimethylphenoxy)propyl substituent at position 1, introducing a phenoxy ether linkage with 3,4-dimethyl substitution on the aryl ring.
  • A morpholin-4-ylmethyl group at position 2, incorporating a morpholine ring (a six-membered heterocycle with one oxygen atom).
  • A hydrochloride salt form, enhancing solubility and stability .

The compound’s SMILES notation, Cc1ccc(cc1)OCCCn1c(CN2CCOCC2)nc2c1cccc2.Cl, reflects its stereoelectronic features, including the planar benzodiazole ring, flexible propyl chain, and the chair conformation typical of morpholine rings .

Properties

IUPAC Name

4-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2.ClH/c1-18-8-9-20(16-19(18)2)28-13-5-10-26-22-7-4-3-6-21(22)24-23(26)17-25-11-14-27-15-12-25;/h3-4,6-9,16H,5,10-15,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQDXEZLRLHMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodiazole Core Synthesis

Cyclization Methods from o-Phenylenediamine

The foundation of any synthetic approach to the target compound is the construction of the benzodiazole core. One of the most direct approaches involves cyclization reactions using o-phenylenediamine as starting material.

Condensation with Carboxylic Acid Derivatives

Similar to benzothiazole synthesis methods, o-phenylenediamine can be condensed with carboxylic acid derivatives to form the benzodiazole ring system. This approach is analogous to the benzothiazole synthesis described in the literature where 2-aminothiophenol is used as the starting material.

The reaction typically proceeds through initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by cyclization and dehydration to form the benzodiazole ring.

o-Phenylenediamine + R-COOH → 2-R-1H-1,3-benzodiazole + H2O
Reaction with Aldehydes

o-Phenylenediamine can also react with aldehydes to form benzodiazoles. This method is comparable to the benzothiazole synthesis where 2-aminothiophenol is condensed with various aromatic aldehydes in the presence of catalysts such as NH4Cl.

o-Phenylenediamine + R-CHO → 2-R-1H-1,3-benzodiazole + H2O

Alternative Cyclization Methods

From N-Substituted o-Phenylenediamine Derivatives

Another approach involves cyclization of appropriately N-substituted o-phenylenediamine derivatives. This method is particularly useful when specific substitution patterns are desired at the N-1 position.

Oxidative Cyclization

Oxidative cyclization using various oxidizing agents can also lead to benzodiazole formation. This approach might be useful for introducing specific functionalities at the C-2 position.

Proposed Synthetic Routes for the Target Compound

Route 1: Sequential Functionalization Approach

Optimization and Scale-up Considerations

Reaction Conditions Optimization

The following parameters require optimization for each synthetic step:

Parameter Considerations
Temperature Higher temperatures typically accelerate reactions but may lead to side products
Solvent Choice affects solubility, reaction rate, and selectivity
Reaction time Longer times may improve conversion but increase risk of decomposition
Catalyst May significantly enhance reaction rate and selectivity
Stoichiometry Excess of certain reagents may be necessary to drive reactions to completion

Purification Methods

Table 1: Recommended Purification Methods for Key Intermediates

Intermediate Primary Purification Method Alternative Method Expected Purity
2-(Chloromethyl)-1H-1,3-benzodiazole Recrystallization (Ethanol/Water) Column Chromatography >95%
2-[(Morpholin-4-yl)methyl]-1H-1,3-benzodiazole Column Chromatography Preparative HPLC >95%
1-Bromo-3-(3,4-dimethylphenoxy)propane Vacuum Distillation Column Chromatography >98%
1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole Column Chromatography Recrystallization >98%
Final Hydrochloride Salt Recrystallization (Ethanol/Ethyl Acetate) Trituration >99%

Scale-up Challenges and Solutions

Table 2: Scale-up Challenges and Proposed Solutions

Challenge Proposed Solution
Exothermic reactions Controlled addition of reagents, efficient cooling systems
Mixing efficiency High-shear mixers, flow reactors for critical steps
Solvent volumes Reduction through solvent recycling or continuous extraction
Purification Development of crystallization protocols instead of chromatography
Safety concerns Thorough hazard assessment, appropriate engineering controls

Analytical Methods for Characterization

Spectroscopic Analysis

Table 3: Expected Spectroscopic Data for 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride

Spectroscopic Method Expected Key Features
1H NMR Signals for aromatic protons (7.0-8.0 ppm), N-CH2 protons (4.0-4.5 ppm), O-CH2 protons (3.8-4.2 ppm), morpholine protons (3.5-3.7 ppm and 2.3-2.5 ppm), methyl protons (2.1-2.3 ppm)
13C NMR Signals for aromatic carbons (120-160 ppm), C=N carbon (150-160 ppm), N-CH2 carbon (45-55 ppm), O-CH2 carbon (65-75 ppm), morpholine carbons (45-70 ppm), methyl carbons (15-25 ppm)
IR C=N stretching (1600-1650 cm-1), C-O-C stretching (1200-1300 cm-1), C-N stretching (1200-1350 cm-1), N-H stretching (3300-3500 cm-1)
MS Molecular ion peak corresponding to [M+H]+ of the free base (expected m/z of approximately 380), and characteristic fragmentation patterns

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

Table 4: Recommended HPLC Conditions for Analysis

Parameter Condition
Column C18, 150 × 4.6 mm, 5 μm particle size
Mobile Phase Gradient of acetonitrile and buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 μL
Run Time 15-20 minutes
Thin-Layer Chromatography (TLC)

Table 5: Recommended TLC Systems for Monitoring Reactions

Compound Solvent System Detection Method Expected Rf Value
2-(Chloromethyl)-1H-1,3-benzodiazole Ethyl acetate:hexane (1:1) UV 254 nm, Iodine vapor 0.40-0.45
2-[(Morpholin-4-yl)methyl]-1H-1,3-benzodiazole Chloroform:methanol (9:1) UV 254 nm, Iodine vapor 0.30-0.35
1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole Chloroform:methanol (9:1) UV 254 nm, Iodine vapor 0.50-0.55

Physical Property Determination

Table 6: Expected Physical Properties

Property Expected Value
Appearance White to off-white crystalline powder
Melting Point 180-190°C (decomposition)
Solubility Freely soluble in water and methanol, sparingly soluble in ethanol, practically insoluble in dichloromethane
Log P (free base) Approximately 3.5-4.0
pKa Approximately 7.0-8.0

Comparative Analysis of Synthetic Routes

Table 7: Comparison of Different Synthetic Routes

Parameter Route 1: Sequential Functionalization Route 2: Pre-installed Substituents Route 3: Convergent Synthesis
Number of Steps 5 6 4
Overall Expected Yield 30-40% 25-35% 35-45%
Technical Complexity Moderate High Moderate to High
Scalability Good Moderate Good
Key Advantage Well-established chemistry Better regioselectivity Fewer steps, higher overall yield
Key Disadvantage Multiple purification steps Complex starting materials Potential challenges in final coupling
Recommended Scale Laboratory to Pilot Laboratory Laboratory to Production

Process Parameters and Reaction Monitoring

Table 8: Critical Process Parameters for Key Steps

Step Critical Parameters Monitoring Method Acceptance Criteria
Benzodiazole Core Formation Temperature, Reaction Time TLC, HPLC >95% conversion
N-alkylation Base Equivalents, Temperature TLC, HPLC >90% conversion
Salt Formation HCl Addition Rate, Temperature pH, HPLC >99% purity

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Benzodiazole vs. Benzimidazole Derivatives
  • Target Compound : The 1H-1,3-benzodiazole core differs from benzimidazole (e.g., ’s ethyl 2-[4-(morpholin-4-yl)phenyl]-1H-benzimidazole-5-carboxylate) by the absence of a fused benzene ring adjacent to the diazole. This structural distinction may influence π-π stacking interactions and binding affinity in biological targets .
  • Substituent Comparison: The target’s 3,4-dimethylphenoxy group contrasts with benzimidazole derivatives bearing 4-morpholinylphenyl or 2-oxopyrrolidinylpropyl groups.
Piperazine-Based Analogs

Compounds like HBK14–HBK19 () feature piperazine cores instead of benzodiazole. For example:

  • HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
  • Key Differences: Piperazine’s two nitrogen atoms confer higher basicity compared to morpholine’s oxygen-containing ring, affecting protonation states under physiological conditions .

Functional Group and Salt Form Analysis

Morpholine vs. Sulfonamide/Sulfinyl Groups
  • Target Compound : The morpholinylmethyl group provides moderate hydrogen-bonding capacity and conformational flexibility.
  • Sulfonamide Derivatives (): Compounds like 3q/3r and 3s/3t incorporate sulfonyl or sulfinyl groups, enhancing polarity and acidity. For instance, 3s features a sulfonamide linkage, which may improve water solubility but reduce blood-brain barrier penetration compared to the target’s ether and morpholine groups .
Hydrochloride Salts
  • The target’s hydrochloride salt mirrors analogs like HBK14–HBK19 and 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (). Salt forms generally improve crystallinity and bioavailability but may vary in hygroscopicity or stability depending on counterion interactions .

Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1H-1,3-benzodiazole 3,4-dimethylphenoxy; morpholinylmethyl 401.93 Hydrochloride salt; high lipophilicity
Ethyl 2-[4-morpholinylphenyl]benzimidazole () Benzimidazole 4-morpholinylphenyl; pyrrolidinone propyl ~450 (estimated) 3D hydrogen-bonding network; planar benzimidazole
HBK17 () Piperazine 2,5-dimethylphenoxy; 2-methoxyphenyl ~430 (estimated) High basicity; electron-rich aryl groups
3s () Benzimidazole Sulfonamide; methoxypyridyl ~500 (estimated) Polar sulfonamide; enhanced solubility

Biological Activity

1-[3-(3,4-Dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a compound that falls within the category of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26ClN3O2\text{C}_{19}\text{H}_{26}\text{ClN}_3\text{O}_2

This structure features a benzimidazole core, which is known for its broad-spectrum activity against various biological targets.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : A series of benzimidazole derivatives were evaluated against Gram-positive and Gram-negative bacteria. Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound showed notable antifungal effects against strains such as Candida albicans, with MIC values comparable to standard antifungal agents .

Anticancer Potential

Research has highlighted the anticancer potential of benzimidazole derivatives. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have shown that certain benzimidazole derivatives can effectively target cancer cell lines, demonstrating IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be attributed to its specific structural features:

  • Dimethylphenoxy Group : This moiety enhances lipophilicity and may facilitate cellular uptake.
  • Morpholine Substitution : The presence of a morpholine ring is associated with improved binding affinity to biological targets due to its conformational flexibility.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a library of benzimidazole derivatives for antimicrobial activity. The results indicated that compounds with similar structures to the target compound showed significant antibacterial activity against S. aureus and E. coli, with MIC values as low as 12.5 µg/ml .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various benzimidazole derivatives and tested them against multiple cancer cell lines. The results demonstrated that certain compounds exhibited potent cytotoxic effects, suggesting that modifications to the benzimidazole core could enhance therapeutic efficacy .

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholinylmethyl and dimethylphenoxy groups) and aromatic proton environments .
    • FT-IR : Identifies functional groups (e.g., C-N stretching in morpholine at ~1100 cm⁻¹) and hydrogen bonding in the hydrochloride salt .
  • Chromatography :
    • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients, detecting UV absorbance at 254 nm .
    • LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .

How should in vitro assays be designed to preliminarily assess this compound’s biological activity against therapeutic targets?

Q. Methodological Answer :

  • Target Selection : Prioritize receptors/kinases structurally related to benzodiazole derivatives (e.g., GABA_A for neuroactivity or tyrosine kinases for anticancer effects) .
  • Assay Types :
    • MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., MCF-7 for breast cancer) using 3D spheroid models to mimic in vivo conditions .
    • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity in kinase assays) .
  • Controls : Include positive controls (e.g., Diazepam for GABA_A binding) and vehicle-treated cells to normalize data .

What computational strategies predict the binding affinity and interaction mechanisms of this compound with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking into the GABA_A receptor’s benzodiazepine site). Key parameters include grid box sizing to encompass binding pockets and Lamarckian genetic algorithms for pose optimization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, prioritizing residues contributing >1 kcal/mol to affinity .

How can structural modifications enhance pharmacological profiles, and what synthetic challenges arise?

Q. Methodological Answer :

  • SAR Strategies :
    • Substituent Variation : Replace the 3,4-dimethylphenoxy group with electron-withdrawing groups (e.g., Cl or CF₃) to modulate lipophilicity and target engagement .
    • Morpholine Replacement : Substitute morpholine with piperazine to enhance blood-brain barrier penetration for CNS targets .
  • Synthetic Challenges :
    • Steric Hindrance : Bulky substituents (e.g., aryl groups) may require microwave-assisted synthesis to reduce reaction times and improve yields .
    • Salt Stability : Hydrochloride salts may hydrolyze under basic conditions; optimize storage at 4°C in desiccated environments .

How can discrepancies between in vitro and in vivo efficacy data be resolved during preclinical evaluation?

Q. Methodological Answer :

  • Pharmacokinetic (PK) Studies :
    • Bioavailability : Assess oral absorption using Caco-2 cell monolayers and plasma protein binding via equilibrium dialysis .
    • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes, identifying inactivation pathways .
  • 3D Tumor Models : Compare 2D monolayer vs. 3D spheroid efficacy to reconcile in vitro-in vivo gaps (e.g., hypoxia-induced resistance in 3D models) .
  • Dose Escalation : Conduct tiered dosing in rodent models to establish maximum tolerated dose (MTD) and align with in vitro IC₅₀ values .

What analytical methods are recommended for resolving contradictory data in stability studies of this compound?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), analyzing degradation products via UPLC-QTOF to identify instability hotspots .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH), validating with real-time studies .
  • X-ray Diffraction : Resolve polymorphic discrepancies (e.g., hydrochloride salt vs. free base) using single-crystal XRD to confirm lattice stability .

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